molecular formula C19H21ClN2O3S B2606939 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-54-6

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2606939
CAS No.: 1798640-54-6
M. Wt: 392.9
InChI Key: BCUNMZJWALPENR-UHFFFAOYSA-N
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Description

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclopentanecarbonyl group, a pyrrolidinyl group, and a thiazolidinedione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the Cyclopentanecarbonyl Group: This can be achieved through acylation reactions using cyclopentanecarbonyl chloride.

    Formation of the Thiazolidinedione Moiety: This step involves the reaction of thiazolidine with appropriate reagents to form the thiazolidinedione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNMZJWALPENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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